Geranyl isovalerate

Übersicht

Beschreibung

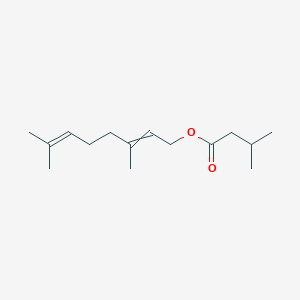

Geranyl isovalerate is an organic compound with the molecular formula C₁₅H₂₆O₂. It is an ester formed from geraniol and isovaleric acid. This compound is known for its pleasant floral and fruity aroma, making it a popular ingredient in the fragrance and flavor industries . Additionally, this compound has been studied for its potential anticancer properties .

Vorbereitungsmethoden

Geranyl isovalerate is typically synthesized through an esterification reaction. In this process, geraniol and isovaleric acid are combined in the presence of an acid catalyst, such as sulfuric acid, to form the ester and water as a byproduct . The reaction conditions usually involve heating the mixture to facilitate the reaction and achieve a high yield of the desired product.

Analyse Chemischer Reaktionen

Geranyl isovalerate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Overview of Research Findings

Recent studies have highlighted the anticancer potential of GIV, especially against colorectal cancer (CRC). A notable study demonstrated that GIV exhibits significant cytotoxic effects on the HCT116 cell line, influencing cell viability in a dose- and time-dependent manner. The mechanism of action involves inducing oxidative stress and apoptosis through modulation of apoptotic gene expression. Specifically, GIV suppresses antiapoptotic genes such as BCl2 and PARP while promoting proapoptotic genes like Caspase 3 and 9 .

Key Study Insights

- Cell Lines Tested : HCT116 and HT29.

- IC50 Values : Approximately 1.8 mM for HCT116 cells and around 4 mM for HT29 cells.

- Mechanism : Induction of oxidative stress leading to apoptosis, with alterations in mitochondrial membrane potential observed .

Flavoring Agent

GIV is recognized as a food flavoring agent due to its pleasant aroma and taste profile. It is classified as Generally Recognized As Safe (GRAS) by regulatory bodies such as the FDA, making it suitable for use in food products without significant health risks . Its application in food not only enhances flavor but may also contribute to the health benefits associated with its bioactive compounds.

Other Biological Activities

Beyond its anticancer properties, GIV has been studied for various other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that GIV possesses antimicrobial properties against certain pathogens, although more research is needed to establish its efficacy and mechanisms .

- Antioxidant Effects : The compound exhibits antioxidant activity, which may contribute to its protective effects against cellular damage caused by oxidative stress .

- Potential Neuroprotective Effects : Some studies indicate that compounds related to GIV may offer neuroprotective benefits, although specific data on GIV itself remains limited .

Data Summary Table

Wirkmechanismus

The anticancer activity of geranyl isovalerate is primarily attributed to its ability to induce oxidative stress in cancer cells. This leads to a disruption of the mitochondrial membrane potential, triggering apoptosis. The compound also modulates the expression of various genes involved in apoptosis, such as increasing the expression of proapoptotic genes like Caspase 3 and 9, and decreasing the expression of antiapoptotic genes like BCl2 and PARP .

Vergleich Mit ähnlichen Verbindungen

Geranyl isovalerate can be compared with other similar esters, such as:

Geranyl acetate: Another ester of geraniol, known for its use in fragrances and flavors.

Geranyl butyrate: Similar in structure and used in the fragrance industry.

Geranyl propionate: Also used in the flavor and fragrance industries.

What sets this compound apart is its unique combination of a pleasant aroma and potential anticancer properties, making it a compound of interest in both industrial and medical research .

Biologische Aktivität

Geranyl isovalerate (GIV) is a compound primarily derived from the ethyl acetate fraction of Argyreia nervosa, a plant known for its medicinal properties. Recent studies have highlighted its potential biological activities, particularly in the realm of cancer treatment, as well as its flavoring applications in the food industry. This article delves into the biological activity of GIV, focusing on its anticancer properties, mechanisms of action, and other notable effects.

Overview of this compound

- Chemical Structure : GIV is an ester formed from geraniol and isovaleric acid.

- Sources : It is commonly found in essential oils and is used as a flavoring agent in food products.

- Safety Profile : Classified as Generally Recognized As Safe (GRAS) by the FDA, GIV is considered safe for human consumption.

Anticancer Properties

Recent research has established GIV as a promising anticancer agent. A pivotal study investigated its effects on colorectal cancer cell lines (HCT116 and HT29), revealing significant findings regarding its cytotoxicity and mechanism of action.

Key Findings from Research

- Cytotoxicity :

-

Mechanism of Action :

- Induction of Apoptosis : GIV was shown to induce oxidative stress and alter mitochondrial membrane potential, leading to apoptosis.

- Gene Expression Modulation : It suppressed antiapoptotic genes (Bcl2, PARP) while promoting proapoptotic genes (Caspase 3, Caspase 9) in treated cells .

- Reactive Oxygen Species (ROS) Generation : Treatment with GIV resulted in increased ROS levels, indicating oxidative stress as a mechanism for its anticancer activity .

- Comparative Activity :

Other Biological Activities

In addition to its anticancer properties, GIV has demonstrated several other beneficial biological activities:

- Antimicrobial Activity : Preliminary studies suggest that GIV possesses antimicrobial properties, making it a candidate for use in food preservation and safety.

- Antioxidant Effects : Its ability to scavenge free radicals contributes to its potential as an antioxidant agent, possibly aiding in the prevention of oxidative stress-related diseases .

- Neuroprotective Properties : Some studies indicate that compounds related to GIV may have neuroprotective effects, although more research is needed in this area .

Summary Table of Biological Activities

Case Studies

The following case studies illustrate the application of GIV in research settings:

- Colorectal Cancer Study :

- Flavoring Agent Research :

Eigenschaften

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,9,13H,6,8,10-11H2,1-5H3/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUKTGNMIRUIQN-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)OC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883184 | |

| Record name | Geranyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid/rose odour | |

| Record name | Geranyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | Geranyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.878-0.899 | |

| Record name | Geranyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

109-20-6 | |

| Record name | Geranyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPO8694RK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Geranyl Isovalerate?

A1: this compound has a molecular formula of C15H26O2 and a molecular weight of 238.37 g/mol.

Q2: In which plant species has this compound been identified?

A2: this compound has been identified in various plant species, including Anthemis nobilis (Roman chamomile) [, ], Argyranthemum species [], Matricaria matricarioides (pineapple weed) [, ], Pycnocycla spinosa [, ], Ricinus communis (castor bean) [], Artemisia herba-alba [], Valeriana wallichi [], Centaurea austro-anatolica [], Pelargonium species (rose-scented geranium) [], Tetrataenium nephrophyllum [], Ferula ovina [], and Lavandula officinalis (lavender) [].

Q3: Which analytical techniques are commonly employed to identify and quantify this compound in plant extracts?

A3: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is frequently used to identify and quantify this compound in plant extracts [, , , , , , , , , , , , , , , , , , ]. This technique separates the volatile components of the extract and then identifies them based on their mass-to-charge ratio.

Q4: How is this compound biosynthesized in plants?

A4: this compound belongs to the class of terpenoids, which are synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. While the specific pathway for this compound biosynthesis remains to be fully elucidated, it likely involves the condensation of geraniol (a monoterpene) with isovaleryl-CoA.

Q5: Can the accumulation of this compound be influenced by external factors?

A5: Yes, research has shown that environmental factors can impact this compound accumulation. For instance, in Anthemis nobilis, the production of this compound was found to be higher in shoot cultures grown in liquid medium compared to solid medium []. Similarly, a study on Pycnocycla spinosa demonstrated that the this compound content in its essential oil varied depending on the time of day the plant was harvested [].

Q6: Can plant tissue culture techniques be used to produce this compound?

A6: Yes, this compound has been successfully produced in plant tissue cultures. Studies have shown that adventitious root cultures of Anthemis nobilis can accumulate significant amounts of this compound []. Additionally, genetically transformed chamomile cultures, including those infected with Agrobacterium rhizogenes, have been investigated for their ability to produce this compound [, ].

Q7: What are the potential applications of this compound?

A7: Research suggests potential applications for this compound in various fields:

- Flavor and Fragrance Industry: Due to its fruity, floral aroma, this compound is used as a flavoring agent in food and beverages and as a fragrance ingredient in perfumes and cosmetics [].

- Agriculture: Studies have shown that this compound exhibits repellent activity against the blacklegged tick, Ixodes scapularis, highlighting its potential as a bio-based insect repellent [, ]. It has also shown promise as a potential pheromone component for attracting and controlling click beetle pests [].

Q8: Is there any research on the structure-activity relationship of this compound and its analogs?

A8: While limited information is available on the specific structure-activity relationship of this compound, some studies have explored the activity of related compounds. For instance, research on click beetle pheromones found that slight modifications in the structure of Geranyl esters, like changing the length of the acyl chain, can significantly affect their attractiveness to different species [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.